molecular formula C7H5BrI2 B11953814 1-Bromo-2,5-diiodo-4-methylbenzene CAS No. 123568-18-3

1-Bromo-2,5-diiodo-4-methylbenzene

Cat. No.: B11953814
CAS No.: 123568-18-3
M. Wt: 422.83 g/mol
InChI Key: WKYZAIIPNVLNLS-UHFFFAOYSA-N
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Description

1-Bromo-2,5-diiodo-4-methylbenzene is an organic compound with the molecular formula C7H5BrI2 It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,5-diiodo-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and iodination of 4-methylbenzene (toluene). The reaction conditions often include the use of bromine (Br2) and iodine (I2) as halogenating agents, along with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-diiodo-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2,5-diiodo-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-diiodo-4-methylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine and iodine atoms on the benzene ring make it highly reactive towards electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,5-diiodo-4-methylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

123568-18-3

Molecular Formula

C7H5BrI2

Molecular Weight

422.83 g/mol

IUPAC Name

1-bromo-2,5-diiodo-4-methylbenzene

InChI

InChI=1S/C7H5BrI2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3

InChI Key

WKYZAIIPNVLNLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)Br)I

Origin of Product

United States

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